![molecular formula C21H27N5O4 B2457582 N-cyclohexyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941936-29-4](/img/structure/B2457582.png)
N-cyclohexyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a cyclohexyl group, and an imidazotriazine group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of several different functional groups and a large number of atoms. The imidazotriazine ring, in particular, would contribute to the complexity of the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxyphenyl and cyclohexyl groups could influence its solubility, while the imidazotriazine ring could influence its stability .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has been explored, involving aminolysis of activated acids and alkylation processes. The synthesized compounds have shown significant in vitro anticancer and antibacterial activity, with specific compounds demonstrating selective influence on non-small cell lung and CNS cancer cell lines, highlighting their potential in cancer research (Berest et al., 2011).
Antimicrobial Activity
A different study synthesized novel heterocyclic compounds incorporating antipyrine moiety, which were characterized and tested for antimicrobial activities. This research indicates the potential of such compounds in developing new antimicrobial agents (Bondock et al., 2008). Another study reported the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes and their precursors based on specific systems, which showed significant antimicrobial activity against tested organisms (Shams et al., 2011).
Insecticidal Assessment
The insecticidal potential of novel heterocyclic compounds incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, has been investigated. The study provides insights into the development of new insecticidal agents based on such chemical structures (Fadda et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclohexyl-2-[8-(4-ethoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-2-30-17-10-8-16(9-11-17)24-12-13-25-19(28)20(29)26(23-21(24)25)14-18(27)22-15-6-4-3-5-7-15/h8-11,15H,2-7,12-14H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJUBPNHUZNHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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